2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene
Description
2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene (CAS RN: 2187434-97-3) is a halogenated aromatic compound featuring a bromoethynyl (–C≡CBr) group at position 2, a chlorine atom at position 4, and a fluorine atom at position 1 on the benzene ring . Its molecular formula is C₈H₄BrClF, with a molecular weight of 239.47 g/mol. The bromoethynyl group confers high reactivity, particularly in cross-coupling reactions like Sonogashira couplings, making it valuable in pharmaceutical and materials science research. The compound is typically synthesized at 95% purity and is commercially available under catalog number MFCD31536747 .
Properties
IUPAC Name |
2-(2-bromoethynyl)-4-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFTNXCJRFSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246633 | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187434-97-3 | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene typically involves halogenation reactions One common method is the sequential halogenation of benzene derivatives
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong acids (e.g., H₂SO₄).
Major Products Formed:
Oxidation: 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzoic acid
Reduction: 2-(2-Bromoethyl)-4-chloro-1-fluorobenzene
Substitution: this compound with additional substituents
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical studies.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry: The compound finds use in the chemical industry as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of novel materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Fluorine at position 1 (target compound) vs. position 2 (HA-1125) alters the ring’s electron density, impacting reactivity in electrophilic substitutions.
Bromomethyl Derivatives
Compounds with bromomethyl (–CH₂Br) groups instead of bromoethynyl exhibit distinct reactivity:
Key Observations :
- Reactivity: The bromoethynyl group in the target compound enables sp-hybridized carbon reactivity (e.g., Sonogashira), whereas bromomethyl derivatives undergo nucleophilic substitutions (e.g., SN2).
- Applications : Bromoethynyl compounds are prioritized in aromatic ring-extension syntheses, while bromomethyl analogues are used in alkylation or polymer chemistry.
Fluorinated Benzene Derivatives
Simpler fluorinated chlorobenzenes highlight synthetic challenges:
Key Observations :
- Synthetic Complexity : Introducing the bromoethynyl group reduces yields compared to simpler fluorinated benzenes due to steric and electronic challenges.
- Ortho-Effect : Compounds like 2-fluoro-m-xylene benefit from ortho-substituents stabilizing transition states, a factor absent in the target compound .
Biological Activity
2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene, an organic compound classified as an aryl halide, has garnered attention for its potential biological activities. Its structure features a bromine atom attached to an ethynyl group and both chlorine and fluorine substituents on a benzene ring. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H5BrClF
- Molecular Weight : 233.47 g/mol
- CAS Number : 2187434-97-3
The compound's unique structure contributes to its reactivity and potential biological effects. It is hypothesized that the presence of halogens may enhance its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against certain cancer cell lines and pathogens.
- Electrophilic Activity : The halogen substituents (bromo, chloro, and fluoro) can facilitate electrophilic aromatic substitutions, potentially leading to the formation of reactive intermediates that may affect cellular processes.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation, suggesting that this compound may exhibit similar properties.
Cytotoxicity and Antimicrobial Activity
Studies focusing on the cytotoxic effects of aryl halides indicate that this compound may possess significant cytotoxic properties against various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that fluorinated compounds often demonstrate enhanced potency compared to their non-fluorinated analogs .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | TBD | Potential enzyme inhibition |
| Similar Aryl Halide | MCF-7 (breast cancer) | 0.17 | Inhibits cell cycle progression |
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves the coupling of appropriate halogenated precursors through palladium-catalyzed reactions. The ability to modify the aryl group allows for the exploration of various derivatives that may enhance biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
